2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
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Overview
Description
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BF2O3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of two fluorine atoms and a hexyloxy group attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid typically involves the reaction of 2,3-difluorophenol with n-hexyl bromide in the presence of a base to form 2,3-difluoro-4-(n-hexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorine atoms and the hexyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2,3-Difluoro-4-(n-hexyloxy)phenol.
Reduction: 2,3-Difluoro-4-(n-hexyloxy)phenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and receptor binding. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 2,3-Difluoro-4-(hexyloxy)benzeneboronic acid
- 2,3-Difluoro-4-(hexyloxy)phenylboronic acid
- (2,3-Difluoro-4-hexoxy-phenyl)boronic acid
Comparison: Compared to its similar compounds, 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both fluorine atoms and the hexyloxy group provides distinct electronic and steric properties that can be advantageous in certain synthetic and research applications .
Properties
IUPAC Name |
(2,3-difluoro-4-hexoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHOIHOUIPPIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376831 |
Source
|
Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-20-3 |
Source
|
Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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